molecular formula C18H24ClNO2 B5586325 (2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride

(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride

Cat. No. B5586325
M. Wt: 321.8 g/mol
InChI Key: JIQBZWIDPWRLMX-UHFFFAOYSA-N
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Description

The research on related compounds, such as 4-methoxy-benzylidene and 3-methoxy-phenyl-amine derivatives, provides a foundation for understanding the chemical and physical properties, synthesis methods, and applications of benzylamine derivatives. These studies contribute to the broader field of organic chemistry and materials science by offering insights into novel compound synthesis and potential applications in various industries, including pharmaceuticals and materials engineering.

Synthesis Analysis

Synthesis methods for related compounds often involve single-step processes or specific reactions like catalytic hydrogenation and solvent-free condensation/reduction sequences. For instance, Choi et al. (2002) described synthesizing a nitrogen analog of stilbene through a single-step process, suggesting a simplified approach that might be applicable to similar compounds (Choi et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational studies, plays a crucial role in understanding the configuration and stability of benzylamine derivatives. For example, Butcher et al. (2007) explored the crystal packing and intramolecular interactions in a related compound, highlighting the importance of hydrogen bonding and dihedral angles in molecular stability (Butcher et al., 2007).

Chemical Reactions and Properties

Chemical reactions, such as oxidative debenzylation and reductive amination, are pivotal in modifying and synthesizing benzylamine derivatives. Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, providing insights into the reactivity and transformation of these compounds (Yoo et al., 1990).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, are critical for understanding the behavior of benzylamine derivatives under various conditions. Studies like those by Butcher et al. (2007) offer detailed analyses of crystal packing and stabilization mechanisms, essential for predicting compound behavior (Butcher et al., 2007).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity and functional group transformations, sheds light on the versatility and potential applications of benzylamine derivatives. For example, the selective deprotection studies by Horita et al. (1986) reveal the nuanced reactivity of different protecting groups, critical for synthetic strategies involving benzylamine derivatives (Horita et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs with similar structures act by binding to specific proteins or enzymes, altering their activity .

properties

IUPAC Name

2-methoxy-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-15-6-8-16(9-7-15)14-21-18-5-3-4-17(12-18)13-19-10-11-20-2;/h3-9,12,19H,10-11,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBZWIDPWRLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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